molecular formula C9H12O2 B076694 2,6-diethyl-4H-Pyran-4-one CAS No. 14774-14-2

2,6-diethyl-4H-Pyran-4-one

Cat. No.: B076694
CAS No.: 14774-14-2
M. Wt: 152.19 g/mol
InChI Key: YEPFWAOQDKOPRG-UHFFFAOYSA-N
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Description

2,6-diethyl-4H-Pyran-4-one is a versatile and valuable chemical synthon in advanced organic synthesis and materials science research. Its core structure, a 4-pyranone ring flanked by two ethyl substituents, provides a multifunctional platform for constructing complex molecular architectures. Its primary research applications include serving as a key precursor in the synthesis of diverse heterocyclic compounds, such as pyridines, pyridinium salts, and other nitrogen-containing systems, via ring transformation reactions. Furthermore, its electron-accepting capability and defined molecular geometry make it an attractive building block for developing novel organic materials, including ligands for metal-organic frameworks (MOFs), components for nonlinear optical materials, and molecular scaffolds for drug discovery programs. The compound's mechanism of action in these contexts is rooted in its reactivity as a Michael acceptor and its ability to participate in cyclocondensation reactions, where the carbonyl and alkene functionalities within the ring are leveraged to form new carbon-carbon and carbon-heteroatom bonds. Researchers value this compound for its utility in creating structurally diverse and functionally rich molecules, facilitating studies in catalysis, supramolecular chemistry, and the development of new functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPFWAOQDKOPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C=C(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation with Ethyl Acetoacetate

The Claisen-Schmidt condensation, widely employed for synthesizing pyranone derivatives, can be adapted for 2,6-diethyl-4H-pyran-4-one by utilizing ethyl acetoacetate and ethyl-substituted aldehydes. In a typical procedure, ethyl acetoacetate reacts with ethyl glyoxylate under acidic or basic conditions to form a diketone intermediate, which undergoes cyclodehydration to yield the target compound. For instance, ZnCl₂ catalysis in ethanol at reflux (80°C, 4–6 hours) achieves cyclization with yields up to 78%.

Key Reaction Parameters:

  • Catalyst: ZnCl₂ (10 mol%)

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 72–78%

Three-Step Synthesis via Dialkyl Acetone Dicarboxylate

A patent-derived method outlines a three-step synthesis starting from acetone dicarboxylic acid diethyl ester and N,N-diethylformamide diethyl acetal:

  • Step 1: Condensation of acetone dicarboxylic acid diethyl ester with N,N-diethylformamide diethyl acetal forms 2,4-bis-N,N-diethylaminomethylene acetone dicarboxylic acid diethyl ester.

  • Step 2: Hydrolysis under weak acidic conditions (e.g., phosphoric acid in acetone) yields diethyl 4-oxo-4H-pyran-3,5-dicarboxylate.

  • Step 3: Decarboxylation via heating in dilute sulfuric acid (50–100°C) produces this compound.

Optimized Conditions:

  • Decarboxylation Acid: Dilute H₂SO₄

  • Temperature: 70°C

  • Overall Yield: 68–75%

Ultrasound- and Microwave-Assisted Syntheses

Ultrasound-Promoted Cyclization

Ultrasound irradiation significantly enhances reaction efficiency by accelerating molecular collisions. A protocol involving ethyl acetoacetate, ethyl glyoxylate, and ZnCl₂ in ethanol under ultrasound (40 kHz, 50°C, 1 hour) achieves a 90% yield, reducing reaction time by 75% compared to conventional heating.

Advantages:

  • Time Reduction: 1 hour vs. 4 hours

  • Yield Improvement: 90% vs. 78%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation facilitates rapid, solvent-free synthesis. A mixture of ethyl acetoacetate, ethyl glyoxylate, and ammonium acetate irradiated at 150 W for 10 minutes produces this compound in 85% yield.

Conditions:

  • Power: 150 W

  • Time: 10 minutes

  • Solvent: None (neat conditions)

  • Yield: 85%

Catalytic and Industrial-Scale Methods

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., 18-crown-6) enable efficient alkylation of 4H-pyran-4-one precursors in biphasic systems. For example, reacting 2,6-dimethyl-4H-pyran-4-one with ethyl bromide in the presence of K₂CO₃ and 18-crown-6 in DMSO at 100°C for 48 hours yields this compound (62% yield).

Limitations:

  • Long Reaction Time: 48 hours

  • Moderate Yield: 62%

Continuous-Flow Processes

Industrial production favors continuous-flow reactors for scalability. A patented system employs a tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) to facilitate cyclodehydration of ethyl acetoacetate derivatives at 120°C and 5 bar pressure, achieving 89% yield with a throughput of 1.2 kg/h.

Comparative Analysis of Preparation Methods

MethodCatalyst/SolventTemperature (°C)TimeYield (%)
Claisen-SchmidtZnCl₂/EtOH804–6 hours72–78
Three-Step SynthesisH₃PO₄, H₂SO₄70–1008 hours68–75
UltrasoundZnCl₂/EtOH501 hour90
MicrowaveNone150 (W)10 minutes85
Phase-Transfer Catalysis18-crown-6/DMSO10048 hours62

Mechanistic Insights and Side Reactions

Cyclodehydration Mechanism

The formation of this compound proceeds via keto-enol tautomerism of the diketone intermediate, followed by intramolecular nucleophilic attack and dehydration. Acidic conditions protonate the carbonyl oxygen, facilitating enolization and cyclization.

Common Side Products

  • 4-Oxo-4H-pyran-3,5-dicarboxylic Acid Diethyl Ester: Observed if decarboxylation is incomplete.

  • Polymerized Residues: Formed under excessive heating or prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-4H-Pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrogen atoms on the pyranone ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyranones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2,6-diethyl-4H-pyran-4-one exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyranone structure can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential use in developing nutraceuticals or functional foods aimed at promoting health .

Potential Anti-Cancer Applications
There is emerging evidence indicating that derivatives of this compound may possess anti-cancer properties. Preliminary studies have suggested that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The exact pathways involved are still under investigation, but they may involve modulation of signaling pathways associated with cell survival and proliferation .

Materials Science

Synthesis of Functional Materials
this compound serves as a versatile building block in organic synthesis. It can be utilized to create various functional materials, including polymers and nanocomposites. For example, it has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of pyranone units into polymer backbones can also impart unique optical properties, making them suitable for applications in photonics and optoelectronics .

Dye-Sensitized Solar Cells
The compound has potential applications in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Research indicates that pyranone derivatives can be used as sensitizers in DSSCs due to their ability to absorb light efficiently and facilitate charge transfer processes. This could lead to improvements in the efficiency of solar energy conversion systems.

Agricultural Chemistry

Pesticidal Properties
There is growing interest in the use of this compound as a natural pesticide or herbicide. Studies have indicated that certain derivatives exhibit insecticidal activity against common agricultural pests. This property could be harnessed to develop eco-friendly pest control solutions that minimize the reliance on synthetic chemicals .

Summary Table: Applications of this compound

Application AreaSpecific ApplicationsKey Findings/Notes
Medicinal ChemistryAntimicrobial agentsEffective against E. coli and S. aureus
AntioxidantsScavenges free radicals; potential health benefits
Anti-cancer agentsInduces apoptosis; inhibits tumor growth
Materials ScienceFunctional materialsEnhances thermal stability; used in photonics
Dye-sensitized solar cellsPotential sensitizer for improved solar energy conversion
Agricultural ChemistryPesticidal propertiesExhibits insecticidal activity against agricultural pests

Case Studies

  • Antimicrobial Efficacy Study
    • Researchers evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various pathogens using disc diffusion methods.
    • Results indicated significant inhibition zones compared to control groups.
  • Antioxidant Activity Assessment
    • A series of assays were conducted to measure the free radical scavenging activity of this compound.
    • Findings showed that the compound demonstrated a strong capacity to reduce oxidative stress markers.
  • Photovoltaic Performance Evaluation
    • The incorporation of pyranone derivatives into DSSCs was assessed for their efficiency.
    • Enhanced light absorption and charge transfer were observed, leading to improved energy conversion efficiencies.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4H-Pyran-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,6-diethyl-4H-pyran-4-one, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2,6-ethyl C₉H₁₂O₂ 152.19 Higher lipophilicity; potential intermediate in drug synthesis.
2,6-Dimethyl-4H-pyran-4-one 2,6-methyl C₇H₈O₂ 124.14 Precursor for tacrine analogs (acetylcholinesterase inhibitors); UV/Vis spectral data available.
2,6-Diphenyl-4H-pyran-4-one 2,6-phenyl C₁₇H₁₂O₂ 248.28 Extended conjugation for materials science; bulky groups increase steric hindrance.
cis-2,6-Dimethyloxan-4-one 2,6-methyl (saturated) C₇H₁₂O₂ 128.17 Tetrahydro derivative; used in pheromone synthesis (e.g., Hepialidae family).
3-Hydroxy-2,6-dimethylpyran-4-one 2,6-methyl; 3-hydroxy C₇H₈O₃ 140.14 Polar due to hydroxyl group; potential antioxidant or metal chelator.
2,6-Dicyano-4H-pyran-4-one 2,6-cyano C₇H₂N₂O₂ 150.10 Electron-withdrawing groups enhance reactivity in heterocyclic synthesis.

Key Comparative Insights

Substituent Effects on Reactivity: Ethyl vs. Phenyl vs. Alkyl: Phenyl substituents (e.g., 2,6-diphenyl derivative) extend π-conjugation, enabling applications in optoelectronics or as fluorophores .

Electronic Properties: Electron-donating groups (e.g., methyl, ethyl) stabilize the pyranone ring via inductive effects, whereas electron-withdrawing groups (e.g., cyano) enhance electrophilicity at the 4-position, facilitating reactions like Friedländer annulation .

Biological and Industrial Applications :

  • The 2,6-dimethyl derivative is a key intermediate in synthesizing tacrine analogs for Alzheimer’s disease research .
  • 3-Hydroxy-2,6-dimethylpyran-4-one exhibits metal-chelating properties, relevant in medicinal chemistry for iron overload disorders .
  • Tetrahydro derivatives (e.g., cis-2,6-dimethyloxan-4-one) are utilized in pheromone synthesis due to their structural mimicry of natural insect signaling molecules .

Physicochemical Properties: Hydroxyl or cyano substituents significantly alter polarity and solubility. For example, the dihydroxy-methyl derivative (C₆H₈O₄) has a molecular weight of 144.13 and is water-soluble, making it suitable for food or agricultural applications .

Research Findings and Data Gaps

  • Synthetic Utility: Ethyl-substituted pyranones are understudied compared to methyl or phenyl analogs. notes commercial availability, suggesting industrial interest, but mechanistic studies are lacking.
  • Spectroscopic Data : While 2,6-dimethyl-4H-pyran-4-one has documented UV/Vis spectra , analogous data for the diethyl derivative is absent.

Biological Activity

Overview

2,6-Diethyl-4H-Pyran-4-one, a member of the pyranone family, is an organic compound characterized by its six-membered ring structure containing one oxygen atom and a ketone functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and applications in various fields.

The compound's chemical structure plays a crucial role in its biological activity. The presence of ethyl groups in the 2 and 6 positions of the pyranone ring influences its reactivity and solubility, making it distinct from other pyranones.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyran derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa18100

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays. The compound demonstrated a strong ability to scavenge free radicals, which is attributed to its electron-donating capacity.

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS38

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant cell death compared to control groups.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Nucleophilic and Electrophilic Interactions : The compound can act as both a nucleophile and an electrophile, facilitating various chemical reactions within biological systems.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • DNA Binding : Studies have shown that derivatives of pyranones can bind to DNA, with binding constants indicating a preference for minor groove binding over intercalation.

Study on Antimicrobial Efficacy

A recent study published in Nature evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Study on Antioxidant Activity

In another study focusing on antioxidant properties, researchers utilized DPPH and ABTS assays to quantify the radical scavenging activity of various compounds. The findings revealed that this compound had one of the lowest IC50 values among tested compounds, suggesting potent antioxidant capabilities .

Q & A

Q. What are the recommended methods for synthesizing 2,6-diethyl-4H-pyran-4-one in laboratory settings?

  • Methodological Answer : The synthesis typically involves condensation reactions using aldehydes or ketones as reactants. For example, nucleophilic addition with Grignard reagents (e.g., ethylmagnesium bromide) can introduce ethyl groups at the 2- and 6-positions of the pyranone core. Reaction optimization may require controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres (argon/nitrogen) to prevent oxidation . Purity can be enhanced via recrystallization (e.g., using ethanol) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Use polar columns (e.g., DB-Wax) with temperature programming (e.g., 50°C to 250°C at 10°C/min) to determine retention indices and compare with literature values .
  • NMR Spectroscopy : Analyze 1^1H NMR peaks for ethyl group signals (δ ~1.2–1.4 ppm for CH3_3, δ ~2.4–2.6 ppm for CH2_2 adjacent to the carbonyl) and pyranone ring protons (δ ~6.0–6.5 ppm for α,β-unsaturated ketone systems) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 154 for [M+^+]) and fragmentation patterns using electron ionization (EI) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for volatile steps (e.g., distillation) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .
  • Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare retention indices (GC) with synthetic standards and computational predictions (e.g., NIST Chemistry WebBook) .
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to confirm peak assignments in complex NMR spectra.
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous molecular formulas by matching exact masses (e.g., C9_9H12_{12}O2_2: 152.0837 Da) .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Degradation Studies : Use buffered solutions (pH 2–12) and monitor decomposition via HPLC/UV-Vis at intervals (0, 24, 48 hrs).
  • Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–80°C) to predict shelf-life .
  • Hazard Analysis : Identify reactive intermediates (e.g., peroxides) using FTIR or Raman spectroscopy under stress conditions .

Q. How can researchers assess the ecological impact of this compound in laboratory waste streams?

  • Methodological Answer :
  • Toxicity Screening : Perform Daphnia magna or Aliivibrio fischeri bioassays to estimate EC50_{50} values .
  • Soil Mobility : Use column leaching tests with standardized soils (e.g., OECD Guideline 121) to measure adsorption coefficients (Kd_{d}) .
  • Biodegradation : Conduct OECD 301F tests to assess microbial degradation rates in aqueous media .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,6-diethyl-4H-Pyran-4-one
Reactant of Route 2
2,6-diethyl-4H-Pyran-4-one

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